molecular formula C11H11N3O2S B5572381 2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

Cat. No.: B5572381
M. Wt: 249.29 g/mol
InChI Key: ROQXWNWZZOFSPE-UHFFFAOYSA-N
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Description

2-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a chemical compound with a unique structure that includes a quinazolinone core

Scientific Research Applications

2-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could potentially lead to the discovery of new pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline-2-thiol with acetamide. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate
  • Methyl [(3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate
  • 2-[(3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Uniqueness

2-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-14-10(16)7-4-2-3-5-8(7)13-11(14)17-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQXWNWZZOFSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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